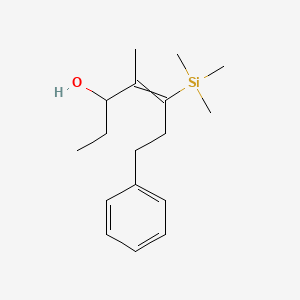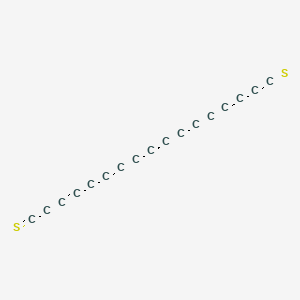
Heptadecahexadecaene-1,17-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecahexadecaene-1,17-dithione is a complex organic compound characterized by its unique structure, which includes multiple double bonds and two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptadecahexadecaene-1,17-dithione can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecahexadecaene-1,17-dithione undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Aplicaciones Científicas De Investigación
Heptadecahexadecaene-1,17-dithione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Heptadecahexadecaene-1,17-dithione involves its interaction with molecular targets through its sulfur atoms and double bonds. These interactions can lead to the formation of stable complexes with metals and other organic molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A well-known protective group for carbonyl compounds.
1,4-Dithiane: Used as a C2-building block in organic synthesis.
Dithizone: Employed as a complexing reagent for metal extraction.
Uniqueness
Heptadecahexadecaene-1,17-dithione is unique due to its extended conjugated system and the presence of two sulfur atoms, which provide distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
628298-85-1 |
|---|---|
Fórmula molecular |
C17S2 |
Peso molecular |
268.3 g/mol |
InChI |
InChI=1S/C17S2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19 |
Clave InChI |
OZUUHMXJFPWCJN-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=C=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
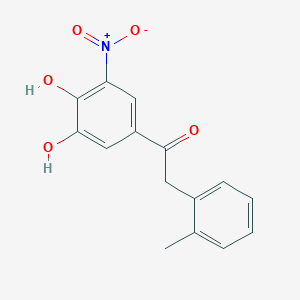
acetate](/img/structure/B14234176.png)
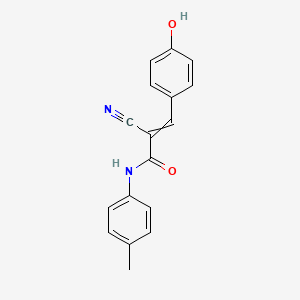
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
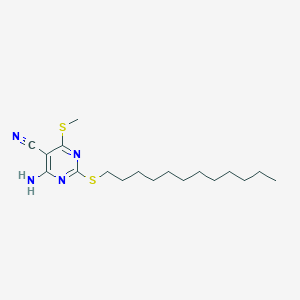

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
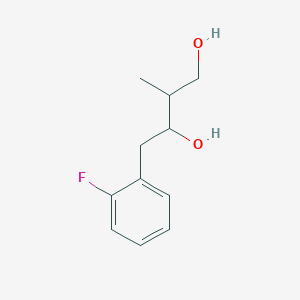
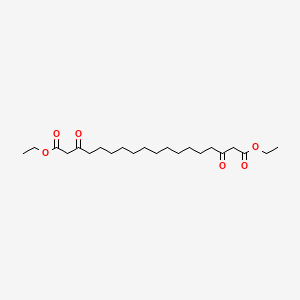
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
